molecular formula C25H22N2O5S B4107273 [4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate

Cat. No.: B4107273
M. Wt: 462.5 g/mol
InChI Key: YNZPQUZXWHOJEY-UHFFFAOYSA-N
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Description

“[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate” is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, including a phenylsulfonyl group and an ethoxybenzoate moiety.

Properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-3-31-22-17-11-10-16-21(22)25(28)32-24-23(33(29,30)20-14-8-5-9-15-20)18(2)26-27(24)19-12-6-4-7-13-19/h4-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZPQUZXWHOJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the Phenylsulfonyl Group: This step may involve the sulfonylation of the pyrazole ring using a sulfonyl chloride in the presence of a base.

    Attachment of the Ethoxybenzoate Moiety: This can be done through esterification reactions involving the corresponding benzoic acid derivative and ethanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenylsulfonyl group.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of various pyrazole derivatives.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

Medicine

    Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate: Lacks the phenylsulfonyl group.

    4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-ethoxybenzoate: Lacks the methyl and phenyl groups.

Uniqueness

The presence of the phenylsulfonyl group in “[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate” may confer unique chemical and biological properties, such as increased stability or specific binding interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate
Reactant of Route 2
Reactant of Route 2
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate

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